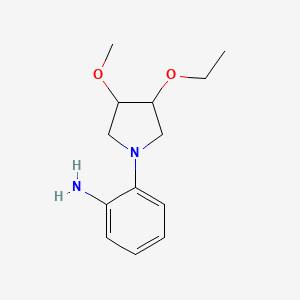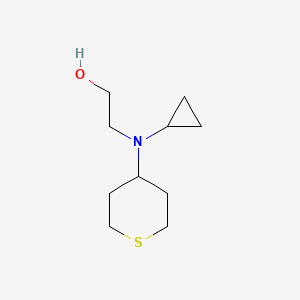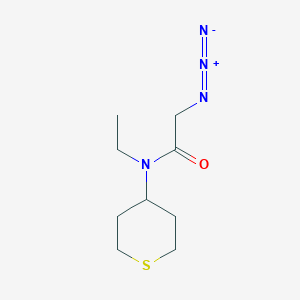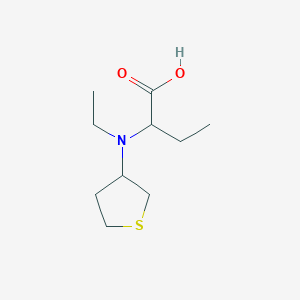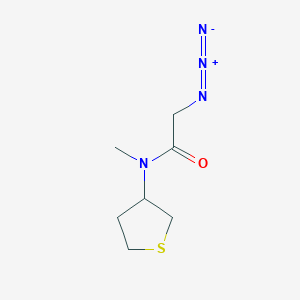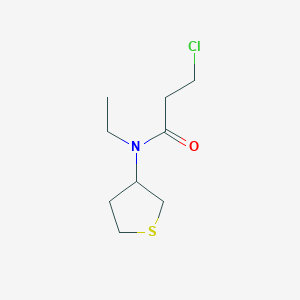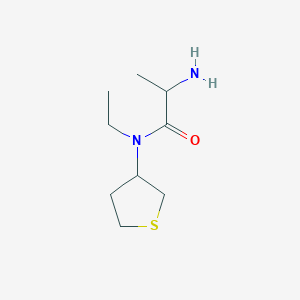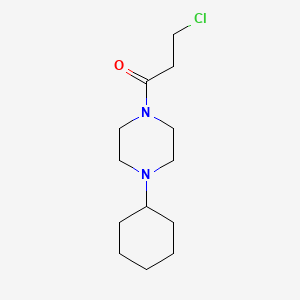
3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, similar in functional groups to 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, have reached clinical applications for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This research suggests significant implications in understanding the pharmacological actions and potential therapeutic uses of arylpiperazine derivatives in mental health treatment and beyond (Caccia, 2007).
Chemical Inhibitors and Cytochrome P450
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, to which our compound of interest is structurally related, plays a critical role in understanding drug-drug interactions and metabolism. This research underlines the importance of cytochrome P450 enzymes in metabolizing a diverse number of drugs, highlighting the complexity and necessity of identifying potent and selective chemical inhibitors for various CYP isoforms (Khojasteh et al., 2011).
Volatile Organic Compounds in Medical Diagnosis
Volatile organic compounds (VOCs), akin to the functional groups in 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, serve as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). This innovative research on VOCs, detected through breath and fecal analysis, demonstrates their potential in personalized medicine and diagnostics, underscoring the versatility of chemical compounds in medical research (Van Malderen et al., 2020).
Environmental Impact and Degradation
Research on the environmental impact, toxicity, and degradation of related organochlorine compounds, such as triclosan and its by-products, informs about the persistence, bioaccumulation, and ecological effects of these compounds. This area of study is crucial for environmental protection and the development of safer chemical alternatives. Understanding the environmental behavior of similar compounds can guide the safe use and disposal of 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one and related chemicals (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKNUSELVTADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



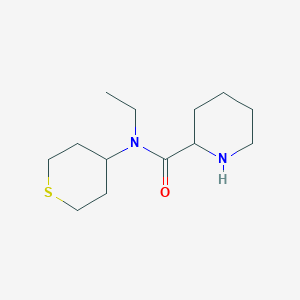
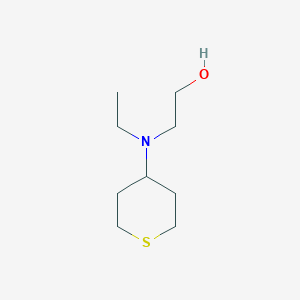

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)
